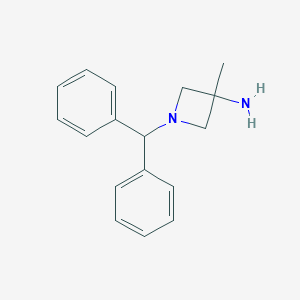
1-Benzhydryl-3-methylazetidin-3-amine
Übersicht
Beschreibung
1-Benzhydryl-3-methylazetidin-3-amine is a synthetic compound belonging to the class of azetidine derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-methylazetidin-3-amine typically involves the reaction of benzhydryl chloride with 3-methylazetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzhydryl-3-methylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted azetidine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Halides, electrophiles; reactions are performed in polar aprotic solvents such as dimethylformamide or acetonitrile at elevated temperatures.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzhydryl-3-methylazetidin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored as a lead compound for the development of new drugs for the treatment of neurodegenerative disorders such as Parkinson’s disease.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Benzhydryl-3-methylazetidin-3-amine involves its interaction with specific molecular targets and pathways. In the context of neurodegenerative disorders, the compound is believed to modulate neurotransmitter systems and inhibit the aggregation of misfolded proteins, thereby exerting neuroprotective effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of dopaminergic and cholinergic systems.
Vergleich Mit ähnlichen Verbindungen
- 1-Benzhydryl-3-azetidinamine
- 1-Benzhydryl-3-ethylazetidin-3-amine
- 1-Benzhydryl-3-phenylazetidin-3-amine
Comparison: 1-Benzhydryl-3-methylazetidin-3-amine is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and bioavailability, making it a promising candidate for therapeutic applications.
Eigenschaften
IUPAC Name |
1-benzhydryl-3-methylazetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-17(18)12-19(13-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUOJTXKVPVKGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434228 | |
| Record name | 1-(Diphenylmethyl)-3-methylazetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133891-52-8 | |
| Record name | 1-(Diphenylmethyl)-3-methylazetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
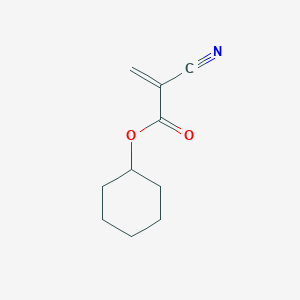

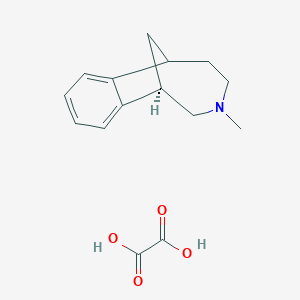
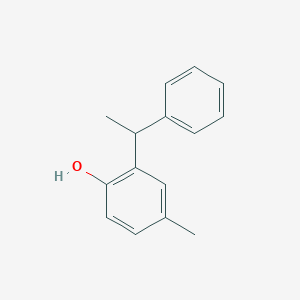
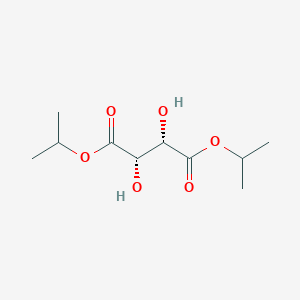


![[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate](/img/structure/B155702.png)
![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B155706.png)
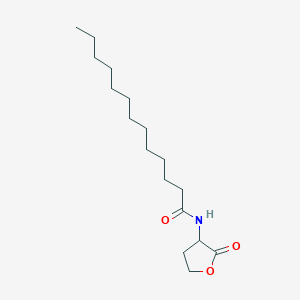
![6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one](/img/structure/B155710.png)
![5-[(3R)-dithiolan-3-yl]pentanoic acid;2-hydroxypropanoic acid](/img/structure/B155711.png)


